molecular formula C15H24O B8786764 Farnesal

Farnesal

Cat. No.: B8786764
M. Wt: 220.35 g/mol
InChI Key: YHRUHBBTQZKMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesal, also known as this compound, is an organic compound with the molecular formula C15H24O. It is a naturally occurring sesquiterpene aldehyde found in various essential oils. This compound is known for its distinctive aroma and is used in the fragrance industry. It also plays a role in the biosynthesis of other important biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesal can be synthesized through several methods. One common approach involves the oxidation of farnesol, a related alcohol. The oxidation can be carried out using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the selective oxidation of farnesol. This process typically involves the use of catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form farnesoic acid.

    Reduction: It can be reduced back to farnesol using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

Scientific Research Applications

Farnesal has a wide range of applications in scientific research:

Mechanism of Action

Farnesal exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of terpenoids. This compound can modulate the activity of these enzymes, leading to changes in the production of other biologically active compounds. Additionally, this compound has been shown to affect cell signaling pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

This compound’s unique properties make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-trienal

InChI

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3

InChI Key

YHRUHBBTQZKMEX-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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